1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a compound belonging to the benzimidazole family, characterized by its unique structure that includes both a benzimidazole ring and a carboxylic acid functional group. The molecular formula for this compound is C10H12N2O2, with a molecular weight of approximately 192.22 g/mol. This compound is also known by several synonyms, including 2-isopropylbenzimidazole and 2-isopropyl-1H-benzimidazole.
The structure of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- features a benzimidazole ring fused to a carboxylic acid moiety, which contributes to its chemical reactivity and biological activity. The presence of the isopropyl group at the second position of the benzimidazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.
The biological activity of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has been explored in various studies. Compounds in the benzimidazole class are known for their diverse pharmacological properties, including:
Research indicates that modifications to the benzimidazole core can significantly influence these biological activities.
Several methods have been developed for synthesizing 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-:
These synthetic pathways allow for the creation of various derivatives that may enhance desired properties.
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has potential applications in several fields:
Studies on interaction mechanisms involving 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- have shown that it can interact with various biological targets:
Understanding these interactions is crucial for developing effective drugs based on this compound.
Several compounds share structural similarities with 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid | 255064-08-5 | 0.88 | Bromine substitution enhances reactivity |
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | 53484-18-7 | 0.86 | Methyl group may alter lipophilicity |
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | 53484-17-6 | 0.86 | Position of methyl affects biological activity |
Methyl benzimidazole-5-carboxylate | 26663-77-4 | 0.85 | Ester form may exhibit different solubility properties |
1H-Benzo[d]imidazole-5,6-dicarboxylic acid | 10351-75-4 | 0.81 | Dicarboxylic structure increases potential hydrogen bonding |
The unique combination of an isopropyl group and a carboxylic acid functional group distinguishes this compound from its analogs, potentially leading to unique pharmacological effects and applications.